SC-560 Selectivity for COX-1 vs. COX-2 in Recombinant Enzyme Assays
SC-560 exhibits high selectivity for COX-1 over COX-2, a critical differentiator from COX-2 selective inhibitors like celecoxib. In assays using human recombinant enzymes, SC-560 has an IC50 of 9 nM for COX-1 and 6.3 µM for COX-2, representing a 700-fold selectivity for COX-1 . This is in direct contrast to the selectivity profile of COX-2 inhibitors, which show the inverse preference.
| Evidence Dimension | COX-1 vs. COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50: 9 nM; COX-2 IC50: 6.3 µM |
| Comparator Or Baseline | Celecoxib (a COX-2 selective inhibitor): exhibits inverse selectivity, potently inhibiting COX-2 with minimal COX-1 activity |
| Quantified Difference | 700-fold selectivity for COX-1 over COX-2 for SC-560 |
| Conditions | In vitro assay using human recombinant COX-1 and COX-2 enzymes |
Why This Matters
This quantitative selectivity data is essential for researchers to ensure that an experiment is inhibiting the correct COX isoform, as the use of a COX-2 inhibitor would produce opposite and confounding results.
